molecular formula C8H17NO B3102768 3-Amino-2,2,4,4-tetramethylcyclobutanol CAS No. 14241-17-9

3-Amino-2,2,4,4-tetramethylcyclobutanol

Cat. No.: B3102768
CAS No.: 14241-17-9
M. Wt: 143.23 g/mol
InChI Key: ZXDMOZCIYUTLLK-UHFFFAOYSA-N
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Description

3-Amino-2,2,4,4-tetramethylcyclobutanol is a cyclobutanol derivative featuring a four-membered cyclobutane ring substituted with an amino group (-NH₂) and four methyl groups at the 2,2,4,4 positions. For instance, the phosphorous acid derivative, (1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutanol phosphorous acid (CAS 1338812-52-4), highlights modifications to enhance solubility or pharmacological properties .

Properties

IUPAC Name

3-amino-2,2,4,4-tetramethylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5(9)8(3,4)6(7)10/h5-6,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMOZCIYUTLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162032
Record name Cyclobutanol, 3-amino-2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14241-17-9
Record name Cyclobutanol, 3-amino-2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014241179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanol, 3-amino-2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-2,2,4,4-tetramethylcyclobutanol (CAS Number: 203376) is a chemical compound with the molecular formula C8_8H17_{17}NO. It has garnered interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a cyclobutane ring with two amino groups and four methyl substituents. This unique configuration contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group allows for hydrogen bonding with receptors and enzymes, which may lead to modulation of their activity. Research suggests that compounds with similar structures can act as enzyme inhibitors or receptor modulators.

Biological Activity and Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes involved in various metabolic pathways. The presence of the amino group may enhance binding affinity to target enzymes.
  • Receptor Binding : The compound may interact with specific receptors, influencing physiological processes such as hormone signaling or neurotransmission. For instance, it has been noted for its potential interaction with androgen receptors.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamateHydroxy group instead of aminoPotentially different solubility and reactivity profiles
Tert-butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamateDimethyl substitutionMay exhibit different biological activities due to structural changes
Cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamateMethyl substitution at different positionCould influence steric hindrance and interaction with targets

This table illustrates how variations in substituents can lead to significant differences in properties and applications.

Safety Profile

It is important to note that this compound has been classified as hazardous due to its potential to cause severe skin burns and eye damage . This necessitates careful handling and consideration in therapeutic applications.

Comparison with Similar Compounds

3-Dimethylamino-2,2,4,4-tetramethylcyclobutanol

  • Structure: Differs by replacing the amino (-NH₂) group with a dimethylamino (-N(CH₃)₂) group.
  • Pharmacology: Exhibits hypotensive activity, as noted in early studies by Norton and Phillips (1953) .

3-Amino-2,2,4,4-tetramethylthietane (CAS 80875-05-4)

  • Structure: Replaces the cyclobutanol oxygen with sulfur, forming a three-membered thietane ring.
  • Properties: The smaller ring size introduces higher strain, increasing reactivity. The molecular formula (C₇H₁₅NS) differs from the cyclobutanol analog (C₈H₁₇NO), affecting polarity and solubility.
  • Market Data : Produced globally, with 2020–2025 market reports highlighting industrial applications, though specifics are undisclosed .

Alitame (L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide)

  • Structure : Incorporates a 2,2,4,4-tetramethylthietanyl group within a peptide-like framework (C₁₄H₂₅N₃O₄S).
  • Applications : A high-intensity sweetener, demonstrating how tetramethyl-substituted heterocycles can be repurposed for food additives .

Phosphorous Acid Derivative (CAS 1338812-52-4)

  • Structure: The hydroxyl group of the cyclobutanol is esterified with phosphorous acid (C₈H₂₀NO₅P).
  • Purpose : Such modifications are common in prodrug design to improve solubility or bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Properties References
3-Amino-2,2,4,4-tetramethylcyclobutanol C₈H₁₇NO Cyclobutanol with -NH₂ group Potential hypotensive activity
3-Dimethylamino-2,2,4,4-tetramethylcyclobutanol C₁₀H₂₁NO Dimethylamino substitution Studied for cardiovascular effects
3-Amino-2,2,4,4-tetramethylthietane C₇H₁₅NS Thietane ring with sulfur Industrial applications
Alitame C₁₄H₂₅N₃O₄S Thietane in sweetener scaffold Artificial sweetener (2,000× sucrose)
Phosphorous acid derivative C₈H₂₀NO₅P Cyclobutanol with phosphate Enhanced solubility/pharmacokinetics

Table 2: Market and Production Insights (2020–2025)

Compound Global Production Capacity Key Trends
3-Amino-2,2,4,4-tetramethylthietane Not disclosed Growth driven by specialty chemicals
Alitame High (food industry) Demand for non-caloric sweeteners

Research Findings and Insights

  • Pharmacological Potential: The cyclobutanol scaffold shows promise in cardiovascular research, though the amino variant requires further study. The dimethylamino analog’s hypotensive activity suggests a structure-activity relationship where alkylation modulates potency .
  • Structural Reactivity: Thietane derivatives (e.g., 3-Amino-2,2,4,4-tetramethylthietane) are more reactive due to ring strain, making them suitable for synthetic intermediates but less stable than cyclobutanols .
  • Diverse Applications: Alitame exemplifies how minor structural changes (e.g., integrating the thietane into a peptide) can shift applications from pharmaceuticals to food science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2,4,4-tetramethylcyclobutanol
Reactant of Route 2
3-Amino-2,2,4,4-tetramethylcyclobutanol

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